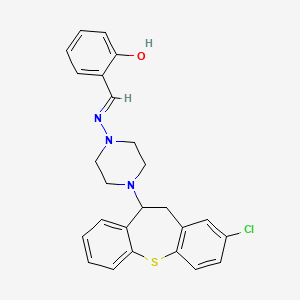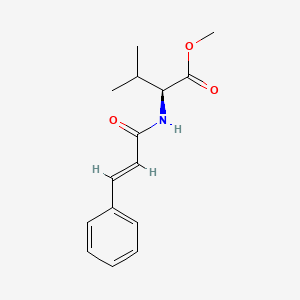
N-Cinnamoyl-D,L-valine methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Cinnamoyl-D,L-valine methyl ester is a compound that belongs to the class of N-substituted amino acids It is characterized by the presence of a cinnamoyl group attached to the nitrogen atom of valine, which is further esterified with methanol
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Cinnamoyl-D,L-valine methyl ester typically involves the reaction of valine methyl ester hydrochloride with cinnamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The reaction mixture is then washed with hydrochloric acid and brine, dried over magnesium sulfate, and the solvent is removed under reduced pressure to yield the product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反应分析
Types of Reactions
N-Cinnamoyl-D,L-valine methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or reduce the cinnamoyl group to a saturated derivative.
Substitution: The ester group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or saturated derivatives.
科学研究应用
Medicine: Due to its structural similarity to bioactive molecules, it may have potential therapeutic applications, although specific medical uses are still under research.
Industry: The compound’s properties make it suitable for use in the synthesis of other complex molecules, which can be applied in various industrial processes.
作用机制
The mechanism of action of N-Cinnamoyl-D,L-valine methyl ester involves its interaction with specific molecular targets, such as enzymes. For example, it has been shown to interact with carbonic anhydrase II, where it acts as an inhibitor by binding to the active site of the enzyme . This interaction is stabilized by hydrogen bonding and other non-covalent interactions, which inhibit the enzyme’s activity.
相似化合物的比较
Similar Compounds
N-Cinnamoyl-L-valine methyl ester: Similar in structure but differs in the stereochemistry of the valine moiety.
N-Cinnamoyl-D-valine methyl ester: Another stereoisomer with different biological activity.
N-Cinnamoyl-glycine methyl ester: Contains glycine instead of valine, leading to different chemical and biological properties.
Uniqueness
N-Cinnamoyl-D,L-valine methyl ester is unique due to its specific stereochemistry and the presence of both D and L forms of valine. This dual stereochemistry can result in different interactions with biological targets compared to its single-stereoisomer counterparts.
属性
CAS 编号 |
127750-57-6 |
|---|---|
分子式 |
C15H19NO3 |
分子量 |
261.32 g/mol |
IUPAC 名称 |
methyl (2S)-3-methyl-2-[[(E)-3-phenylprop-2-enoyl]amino]butanoate |
InChI |
InChI=1S/C15H19NO3/c1-11(2)14(15(18)19-3)16-13(17)10-9-12-7-5-4-6-8-12/h4-11,14H,1-3H3,(H,16,17)/b10-9+/t14-/m0/s1 |
InChI 键 |
FPCRRVNOCVWNIW-HBWSCVEGSA-N |
手性 SMILES |
CC(C)[C@@H](C(=O)OC)NC(=O)/C=C/C1=CC=CC=C1 |
规范 SMILES |
CC(C)C(C(=O)OC)NC(=O)C=CC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


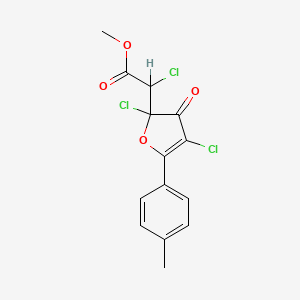


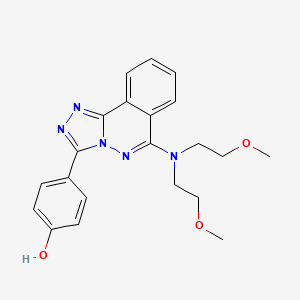
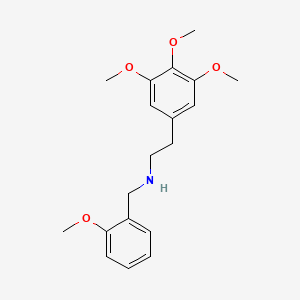



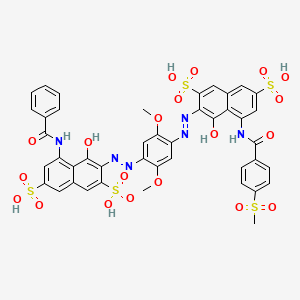
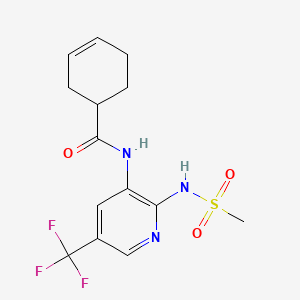

![2-[4-[[3-[3-(trifluoromethyl)phenyl]imidazo[1,2-b]pyridazin-6-yl]amino]cyclohexyl]propan-2-ol;hydrochloride](/img/structure/B12747716.png)

